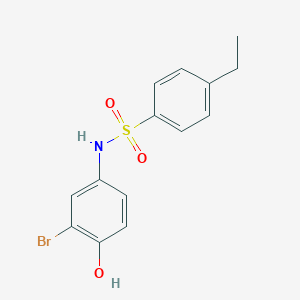

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide” would consist of a benzene ring substituted with a bromine atom and a hydroxyl group at the 3rd and 4th positions respectively. This benzene ring is linked via a nitrogen atom to a sulfonamide group, which is further connected to a 4-ethylbenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide”, we can predict that it would exhibit properties typical of benzenesulfonamides. These might include moderate to high water solubility and the ability to form hydrogen bonds due to the presence of the sulfonamide group and the hydroxyl group .Applications De Recherche Scientifique

Environmental Monitoring and Impact

Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs) including compounds similar to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide, show their increasing application and presence in indoor air, dust, consumer goods, and food. This research emphasizes the need for further investigation into the occurrence, environmental fate, and toxicity of NBFRs due to potential risks associated with their widespread use. It highlights significant knowledge gaps for several NBFRs not included in monitoring programs or studies, stressing the importance of developing comprehensive analytical methods and understanding indoor environmental impacts and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation and Environmental Fate

Parabens in Aquatic Environments

Parabens, including structures related to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide, serve as preservatives in various consumer products and have been identified as emerging contaminants. Research on their biodegradation, occurrence, and fate in aquatic environments reveals that, despite effective removal in wastewater treatment, parabens persist at low levels in effluents and surface waters. Their ubiquitous presence due to continuous environmental introduction raises concerns about the impact of these compounds and their halogenated by-products on aquatic ecosystems. Further studies are needed to enhance our understanding of their stability, toxicity, and the mechanisms underlying their environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Chemistry Applications

Cyclic Compounds Synthesis

Research into the synthesis of cyclic compounds containing aminobenzenesulfonamide frameworks demonstrates the versatility of compounds structurally similar to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide in synthetic chemistry. This includes the development of novel synthetic routes for polyheterocyclic compounds and multifunctional click cycloalkyne agents. Such advancements highlight the significant role of aminobenzenesulfonamide derivatives in creating complex molecules with potential applications in pharmaceuticals and organic chemistry (Kaneda, 2020).

Propriétés

IUPAC Name |

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9,16-17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAVLYYITJLYDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411019.png)

![2-[(2-{2-[(4-Chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]phenyl acetate](/img/structure/B411020.png)

![2-[2-(2,4-dimethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B411025.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B411026.png)

![Dimethyl 2-[(3-iodobenzoyl)amino]terephthalate](/img/structure/B411033.png)